Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate
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Overview
Description
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is an organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a butenedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate typically involves the reaction of 2-(morpholin-4-yl)phenylboronic acid with dimethyl but-2-enedioate under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with biological macromolecules, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Morpholin-4-ylmethyl)phenyl]methanol hydrochloride
- 2,2-Dimethyl-N-[2-(morpholin-4-yl)phenyl]propanamide
- 2-(dimethylamino)-2-[(4-methylphenyl)methyl]-1-[4-(morpholin-4-yl)phenyl]butan-1-one
Uniqueness
Dimethyl 2-[2-(morpholin-4-yl)phenyl]but-2-enedioate is unique due to its combination of a morpholine ring with a butenedioate moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87698-84-8 |
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Molecular Formula |
C16H19NO5 |
Molecular Weight |
305.32 g/mol |
IUPAC Name |
dimethyl 2-(2-morpholin-4-ylphenyl)but-2-enedioate |
InChI |
InChI=1S/C16H19NO5/c1-20-15(18)11-13(16(19)21-2)12-5-3-4-6-14(12)17-7-9-22-10-8-17/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
KASKGFHLYVPRFC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(C1=CC=CC=C1N2CCOCC2)C(=O)OC |
Origin of Product |
United States |
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